disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfomycin disodium can be synthesized through various methods. One common method involves the reaction between fosfomycin disodium salt and a tromethamine acid salt with a carboxylic acid in a substantially anhydrous alcoholic solvent . Another method involves the reaction of bis-(2-ammonium-2-hydroxymethyl-1,3-propanediol) (2R,cis)-1,2-epoxypropyl-phosphonate with para-toluenesulfonic acid in ethanol .
Industrial Production Methods
Industrial production of fosfomycin disodium typically involves fermentation processes using Streptomyces fradiae. The fermentation broth is then subjected to various purification steps to isolate and purify the fosfomycin disodium .
Chemical Reactions Analysis
Types of Reactions
Fosfomycin disodium undergoes several types of chemical reactions, including:
Oxidation: Fosfomycin can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert fosfomycin into different reduced forms.
Substitution: Fosfomycin can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of fosfomycin can produce different oxidized derivatives, while reduction can yield reduced forms of fosfomycin .
Scientific Research Applications
Fosfomycin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of phosphonic acid chemistry and epoxide ring reactivity.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Fosfomycin disodium exerts its effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for bacterial cell wall synthesis. By blocking this enzyme, fosfomycin prevents the formation of N-acetylmuramic acid, a critical component of the peptidoglycan layer in bacterial cell walls . This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Phosphomycin: Another phosphonic acid antibiotic with a similar mechanism of action.
Phosphonemycin: A structurally related compound with similar antibacterial properties.
Epoxypropylphosphonic acid: Shares structural similarities with fosfomycin but has different biological activities.
Uniqueness
Fosfomycin disodium is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. Its unique mechanism of action, involving the inhibition of MurA, sets it apart from other antibiotics .
Properties
Molecular Formula |
C5H9Na2O7P |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate |
InChI |
InChI=1S/C5H9O7P.2Na/c1-3(6)5(8)4(7)2-12-13(9,10)11;;/h4-5H,2H2,1H3,(H2,9,10,11);;/q-2;2*+1/t4-,5-;;/m1../s1 |
InChI Key |
TZEHRPZLOHKDSZ-ALUAXPQUSA-N |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](COP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC(=O)C(C(COP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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